N2-Benzoyl-L-ornithine

Description

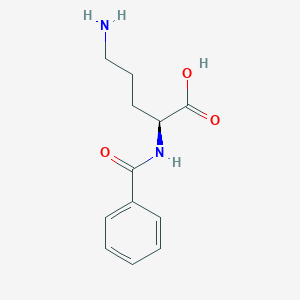

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-5-amino-2-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONOCQSEOHHJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426830 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-71-1 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization Methodologies

Advanced Synthetic Approaches to N2-Benzoyl-L-ornithine and Analogues

The synthesis of this compound and its derivatives often requires meticulous control over reaction conditions to ensure high purity and yield. Advanced synthetic strategies focus on stereoselectivity, efficient use of protecting groups, and scalability.

Stereoselective Synthesis and Chiral Control in Ornithine Derivatization

Maintaining the L-configuration of the chiral center in ornithine is paramount during derivatization. Stereoselective synthesis ensures that the biological activity, which is often dependent on a specific stereoisomer, is retained.

Several strategies have been developed to achieve high stereoselectivity in the synthesis of ornithine derivatives. One approach involves the use of chiral auxiliaries or catalysts that guide the reaction towards the desired stereoisomer. For instance, the N-diphenylmethylene group has been used to control the diastereoselective dihydroxylation of a (Z)-ester derived from an L-ornithine derivative, achieving a selectivity of over 13:1 for the desired isomer. nih.gov

Enzymatic catalysis also offers a powerful tool for stereoselective synthesis. Enzymes like ornithine N-benzoyltransferase can catalyze the specific benzoylation of L-ornithine. Furthermore, biocatalytic asymmetric methods are being explored for the synthesis of specific stereoisomers of hydroxyornithine from L-arginine, which could be a precursor for N2-benzoylated derivatives. researchgate.net The stereochemical control in the cyclization to a β-lactam ring, directed by the configuration of an N-2-chloropropionyl group, has also been demonstrated in the synthesis of ornithine-derived heterocyclic amino acids. csic.es

Protecting Group Chemistry in this compound Synthesis

The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions at the different functional groups of the ornithine molecule, namely the α-amino, δ-amino, and carboxyl groups. organic-chemistry.org The choice of protecting groups is critical and depends on their stability under various reaction conditions and the ease of their removal. organic-chemistry.org This is often referred to as an orthogonal protecting group strategy, where one group can be removed selectively without affecting others. organic-chemistry.org

A common strategy for synthesizing this compound involves the following steps:

Protection of the α- and δ-amino groups: A validated approach uses the tert-butoxycarbonyl (Boc) group to protect the α-amino group under basic conditions.

Benzoylation: The δ-amino group is then reacted with benzoyl chloride. To achieve regioselective benzoylation at the N2 position, one could first protect the δ-amino group. Alternatively, using phthalic anhydride (B1165640) instead of benzoyl chloride can direct the benzoyl group to the N2 position due to steric hindrance from the ortho-carboxyl group.

Deprotection: The Boc group is subsequently removed using an acid like trifluoroacetic acid (TFA).

Other protecting groups commonly used in peptide synthesis involving ornithine derivatives include the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.comuttyler.edu The Z group is stable under various conditions but can be removed by hydrogenolysis. libretexts.org The Fmoc group is base-labile and is often used in solid-phase peptide synthesis. organic-chemistry.org The strategic use of these protecting groups allows for the stepwise synthesis of complex peptides containing this compound. For instance, the Boc group can be removed in acidic media, while the Fmoc group is removed under basic conditions, allowing for selective deprotection. organic-chemistry.org

Table 1: Common Protecting Groups in Ornithine Chemistry

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) acs.org |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis libretexts.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine) organic-chemistry.org |

Scalable Synthesis and Optimization Techniques for this compound Derivatives

The transition from laboratory-scale synthesis to large-scale production of this compound derivatives requires robust and optimized methods. A Chinese patent describes a method for preparing L-ornithine derivatives using phase-transfer catalysts (PTCs) like crown ethers under alkaline conditions, which can enhance reaction efficiency. This method involves the hydrolysis of L-arginine, followed by benzoylation and purification, achieving high purity and good yields.

Optimization of reaction parameters such as temperature, catalyst concentration, and reaction time is crucial for maximizing yield and purity. For example, in the PTC-facilitated synthesis, optimal conditions include a temperature of 95–100°C and a crown ether concentration of 3–5% w/w. The use of promoters like choline (B1196258) can further improve the efficiency of the reaction.

Another approach to scalable synthesis involves the use of copper complexes of ornithine, which can be acylated or sulfonated with high efficiency. nih.govresearchgate.net This method has been used to prepare various Nδ-substituted ornithine derivatives. Furthermore, practical large-scale syntheses of related compounds have been developed that avoid chromatographic separation, a significant advantage for industrial production. researchgate.net

Functional Derivatization for Research Applications

The functionalization of this compound opens up avenues for its use in various research applications, from enhancing its detection in analytical assays to its incorporation into complex peptide structures.

Derivatization for Enhanced Analytical Detection and Quantification

For accurate quantification in biological samples, this compound can be derivatized to improve its properties for analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Benzoyl chloride itself can be used as a derivatizing agent for various amine- and alcohol-containing metabolites to enhance their detection by UHPLC-MS/MS. acs.org This pre-extraction derivatization improves the chromatographic retention and ionization efficiency of the analytes.

Another strategy involves the use of specific derivatization reagents that introduce a detectable tag. For instance, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is used for the chiral analysis of amino acids, including ornithine derivatives. ncl.ac.uk The resulting diastereomers can be separated by HPLC, allowing for the determination of the enantiomeric purity of the synthesized compound.

For metabolomic studies, derivatization with reagents like 3-DP-NHS (3-diethylaminopropyl-N-hydroxysuccinimidyl carbamate) can improve the detection of amino-containing compounds in LC-MS analysis. nih.gov

Synthesis of this compound as a Building Block in Peptide Synthesis

This compound is a valuable building block for the synthesis of peptides with modified properties. chemimpex.com The benzoyl group can enhance the stability and alter the biochemical interactions of the resulting peptide.

The synthesis of peptides using this compound requires standard peptide coupling procedures. However, side reactions can occur. For example, depending on the acidity of the amido hydrogen on the δ-nitrogen, intramolecular cyclization can compete with peptide bond formation. nih.govresearchgate.net Therefore, coupling conditions must be carefully optimized. nih.govresearchgate.net Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-diisopropylethylamine (DIEA) are commonly used. nih.govresearchgate.net

The incorporation of this compound and its analogs into peptide libraries allows for the creation of a diverse range of molecules with potential therapeutic applications. nih.govresearchgate.net These modified peptides can exhibit altered conformations and biological activities compared to their natural counterparts.

Creation of Biologically Active Conjugates and Prodrugs

This compound serves as a versatile scaffold in medicinal chemistry for the development of sophisticated prodrugs and biologically active conjugates. By chemically linking therapeutic agents or targeting moieties to the this compound backbone, researchers can enhance the pharmacological properties of parent drugs, such as improving solubility, stability, and targeted delivery. The conjugation process typically involves forming a new bond, often an amide or ester linkage, between the ornithine derivative and the active molecule.

The rationale behind using this scaffold is multifaceted. The benzoyl group can modify the lipophilicity and stability of the resulting molecule, while the ornithine portion, being an amino acid, can interact with amino acid transporters for improved cellular uptake. nih.gov Prodrugs are designed as inactive precursors that undergo biotransformation in the body to release the active drug, a strategy that can mitigate side effects and control the drug's release profile. google.comgoogle.com.na

Research into derivatives of N-acylated ornithine has led to the development of potent enzyme inhibitors. For instance, modifications of the N-benzoyl-L-ornithine structure have yielded highly effective inactivators of Protein Arginine Deiminase (PAD) enzymes, which are implicated in various inflammatory diseases and cancers. nih.gov These compounds function as mechanism-based inhibitors, where the ornithine-derived core directs the molecule to the enzyme's active site.

One notable example is the development of second-generation PAD inhibitors, such as N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine). nih.gov In this conjugate, the core structure is a modified N-benzoyl-L-ornithine amide, and the N5 position is derivatized with a reactive group that covalently modifies the target enzyme. The introduction of a carboxyl group on the benzoyl ring was found to significantly enhance both potency and selectivity for the target PAD isozymes. nih.gov

Similarly, ornithine conjugates have been explored in the context of anticancer agents. Analogues of the potent antifolate Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-l-ornithine (PT523) have been synthesized to improve antitumor activity. researchgate.net While not a simple N2-benzoyl derivative, PT523 and its analogues demonstrate the principle of conjugating a cytotoxic agent (an antifolate) to an ornithine scaffold to achieve potent biological effects. researchgate.net

The synthesis of these complex molecules relies on established methodologies from peptide chemistry. Key reactions include the protection of reactive functional groups, coupling reactions to form amide or ester bonds, and subsequent deprotection to yield the final conjugate. nih.govacs.org For example, the synthesis of benzoyl amide derivatives often starts with a commercially available, protected ornithine precursor, such as N2-(tert-butoxycarbonyl)-L-ornithine (N2-Boc-L-ornithine). nih.govacs.org The free amino group can then be acylated with the desired therapeutic agent or linker, followed by the removal of the protecting groups.

Table 1: Examples of Biologically Active Conjugates Based on N-Acyl-L-Ornithine Scaffolds

| Derivative/Conjugate Name | Conjugated Moiety/Modification | Biological Target/Application | Research Finding |

|---|---|---|---|

| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) | 2-chloro-1-iminoethyl group at N5; Carboxyl group on benzoyl ring | Protein Arginine Deiminase (PAD4) Inhibition | Showed up to 65-fold improved potency and 25-fold enhanced selectivity compared to first-generation inhibitors. nih.gov |

| Nα-(4-amino-4-deoxypteroyl)-Nδ-hemiphthaloyl-l-ornithine (PT523) Analogue | 4-amino-4-deoxypteroyl (antifolate) | Dihydrofolate Reductase (DHFR) / Antitumor | An analogue where the N10 was replaced by CH2 showed an IC50 value of 0.55 nM against CCRF-CEM leukemia cells, indicating higher potency than the parent compound. researchgate.net |

Table 2: Common Synthetic Reactions for Derivatizing this compound

| Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|

| Benzoylation | Benzoyl chloride, Dichloromethane (DCM), Base (e.g., triethylamine) | Introduction of the benzoyl group to an amino function of ornithine. nih.gov |

| Amide Coupling | Carboxylic acid, Coupling agents (e.g., EDAC, HBTU), Base (e.g., DIPEA) | Formation of a peptide bond between the ornithine scaffold and a drug/linker containing a carboxylic acid. acs.orgscielo.org.mx |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Base | Protection of the α- or δ-amino group to allow for selective reaction at the other amino group. acs.org |

Biochemical Roles and Enzymatic Interactions

Substrate and Product Relationships in Enzymatic Reactions

The role of N2-Benzoyl-L-ornithine as both a product and a precursor highlights its dynamic nature within enzymatic catalysis.

This compound in Ornithine N-Benzoyltransferase Catalysis (EC 2.3.1.127)

Ornithine N-benzoyltransferase (EC 2.3.1.127), also known as ornithine N-acyltransferase, is a key enzyme that utilizes L-ornithine as a substrate. qmul.ac.ukwikipedia.org This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine. wikipedia.org The reaction proceeds in a stepwise manner, with the initial benzoylation occurring at the N2-position to form this compound as an intermediate. Subsequently, a second benzoyl group is transferred to the N5-position, yielding the final product, N2,N5-dibenzoyl-L-ornithine, also known as ornithuric acid. qmul.ac.ukwikipedia.org This process is integral to the renal biosynthesis of ornithuric acid in certain species like quail. qmul.ac.ukwikipedia.org

Table 1: Ornithine N-Benzoyltransferase (EC 2.3.1.127) Reaction Details

| Substrates | Intermediate | Products |

|---|---|---|

| L-ornithine | This compound | N2,N5-dibenzoyl-L-ornithine |

| Benzoyl-CoA | CoA |

This compound Derivatives in Other Acyltransferase Reactions

Derivatives of this compound serve as substrates or are involved in the synthesis of inhibitors for various acyltransferases. For instance, the synthesis of Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine has been explored to create derivatives with inhibitory properties against specific enzymes in metabolic pathways, with potential applications in antifolate drug development. Furthermore, derivatives where the side chain amine is modified are crucial in the development of inhibitors for enzymes like protein arginine deiminases (PADs).

Modulation of Enzyme Activity by this compound Derivatives

The structural similarity of this compound derivatives to natural substrates allows them to act as modulators of enzyme activity, including both inhibition and serving as substrate analogs.

Impact on Ornithine Decarboxylase (ODC) Activity and Polyamine Metabolism

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in polyamine biosynthesis, catalyzing the conversion of ornithine to putrescine. frontiersin.orgmdpi.comfrontiersin.org Polyamines are essential for cell growth and differentiation, and their dysregulation is implicated in diseases like cancer. mdpi.comnih.gov this compound and its analogs, due to their structural resemblance to L-ornithine, can act as inhibitors of ODC. By competing with the natural substrate, these derivatives can modulate polyamine levels, a strategy explored in cancer therapy. frontiersin.org The inhibition of ODC disrupts the polyamine metabolic pathway, which can affect cellular proliferation. Studies have shown that ornithine analogues can suppress ODC activity. nih.gov The regulation of polyamine metabolism is complex, with ornithine levels themselves playing a key regulatory role. nih.gov

Inhibition of Protein Arginine Deiminases (PADs) by this compound Analogues

Protein arginine deiminases (PADs) are a family of enzymes that catalyze the post-translational conversion of arginine residues to citrulline. acs.orgnih.gov This modification, known as citrullination or deimination, is implicated in various autoimmune diseases and cancers. acs.orgnih.gov this compound serves as a scaffold for the synthesis of potent PAD inhibitors. google.comgoogle.com

A notable example is Cl-amidine, or N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide, which is a pan-PAD inhibitor. nih.gov Structure-activity relationship (SAR) studies have led to the development of second-generation inhibitors with improved potency and selectivity. nih.gov For instance, incorporating a carboxyl group at the ortho-position of the benzoyl ring, as seen in o-F-amidine and o-Cl-amidine, enhances inhibitory activity. acs.orgnih.gov These compounds act as irreversible inactivators of PADs by covalently modifying an active site cysteine residue. nih.govmdpi.com The development of isozyme-specific PAD inhibitors is an active area of research to understand the specific roles of different PADs in disease. nih.gov

Table 2: Examples of this compound Analogues as PAD Inhibitors

| Compound Name | Target | Key Structural Feature | Effect |

|---|---|---|---|

| Cl-amidine | Pan-PAD inhibitor | Chloro-iminoethyl group on the N5 position | Irreversible inactivation nih.govnih.gov |

| o-F-amidine | PAD1 selective inhibitor | Ortho-carboxyl on benzoyl group, fluoro-iminoethyl on N5 | Improved potency and selectivity nih.gov |

| o-Cl-amidine | PAD1 and PAD4 selective inhibitor | Ortho-carboxyl on benzoyl group, chloro-iminoethyl on N5 | Improved potency and selectivity nih.gov |

| Tetrazole analogs of Cl-amidine | PAD isozymes | Tetrazole as a bioisostere for the amide bond | Potent and selective inhibition researchgate.net |

Intermediary Metabolism and Pathway Intersections

This compound is situated at the crossroads of several metabolic pathways, primarily linking aromatic compound metabolism with amino acid and nitrogen metabolism. The formation of this compound is a part of the broader benzoyl-CoA pathway, which is a central route for the anaerobic degradation of aromatic compounds. oup.comresearchgate.net This pathway converges on the formation of benzoyl-CoA, which then enters various metabolic fates, including the reaction with L-ornithine.

The metabolism of L-ornithine itself is central to the urea (B33335) cycle, which is crucial for ammonia (B1221849) detoxification. oup.com The urea cycle intersects with polyamine biosynthesis, as ornithine is the direct precursor for putrescine synthesis via ODC. oup.commdpi.com Therefore, the enzymatic reactions involving this compound are connected to the regulation of both nitrogen waste disposal and the synthesis of essential polyamines. Perturbations in these pathways, for instance, through the inhibition of ODC or PADs by this compound derivatives, can have widespread effects on cellular homeostasis.

Links to the Urea Cycle and Hepatic Nitrogen Homeostasis

This compound is a derivative of L-ornithine, an amino acid that plays a pivotal role in the urea cycle. wikipedia.org The urea cycle is a central metabolic pathway located primarily in the liver, responsible for the detoxification of ammonia—a toxic byproduct of protein and amino acid catabolism—by converting it into the less toxic compound urea, which is then excreted. wikipedia.orgmetwarebio.comnyu.edu This process is fundamental to maintaining hepatic nitrogen homeostasis. drugbank.comnih.gov

L-ornithine functions as a crucial intermediate carrier within the cycle. wikipedia.orgpatsnap.com The cycle begins in the mitochondria with the formation of carbamoyl (B1232498) phosphate (B84403), which then reacts with ornithine in a reaction catalyzed by ornithine transcarbamylase (OTC) to produce citrulline. wikipedia.orgnih.govwikipedia.org Citrulline is transported to the cytosol for subsequent reactions that ultimately lead to the formation of arginine. nyu.edu In the final step, the enzyme arginase cleaves arginine to yield urea and regenerate ornithine, allowing the cycle to continue. wikipedia.orgmetwarebio.com

Key Compounds in the Urea Cycle and Nitrogen Homeostasis

| Compound Name | Role in the Pathway |

|---|---|

| L-Ornithine | A key intermediate and carrier in the urea cycle; reacts with carbamoyl phosphate to form citrulline. wikipedia.orgpatsnap.com |

| This compound | A derivative of L-ornithine; its formation may modulate the availability of ornithine for the urea cycle. |

| Ammonia (NH3) | A toxic nitrogenous waste product detoxified by the urea cycle. metwarebio.comnyu.edu |

| Urea | The primary, less toxic end-product of the urea cycle, excreted from the body. wikipedia.orgmetwarebio.com |

| Citrulline | An amino acid produced from the reaction of ornithine and carbamoyl phosphate. wikipedia.orgebi.ac.uk |

| Arginine | An amino acid produced in the urea cycle; it is cleaved to form urea and regenerate ornithine. wikipedia.orgmetwarebio.com |

| Benzoyl-CoA | A substrate that provides the benzoyl group for the synthesis of this compound. wikipedia.org |

Integration into Amino Acid and Polyamine Biosynthesis Pathways

Beyond its role in the urea cycle, L-ornithine is a critical metabolic precursor for the biosynthesis of several other important molecules, including certain amino acids and polyamines. drugbank.comnih.gov The benzoylation of L-ornithine to form this compound can influence these pathways by altering the substrate pool available for key enzymes.

L-ornithine serves as a starting point for the synthesis of proline and can also be metabolized to arginine in non-hepatic tissues where the urea cycle's primary function is arginine biosynthesis rather than nitrogen disposal. metwarebio.comdrugbank.comnih.gov The availability of ornithine is therefore a regulatory factor in the production of these other amino acids.

Perhaps most significantly, L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine. metwarebio.comdrugbank.com These molecules are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. metwarebio.comuniprot.org The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). metwarebio.comuniprot.orgnih.gov

The structural modification in this compound, specifically the presence of the bulky benzoyl group at the alpha-amino position, alters its interaction with enzymes that typically use L-ornithine as a substrate. It has been suggested that this compound may act as a competitor to unmodified ornithine, thereby indirectly regulating the levels of polyamines. Some research has documented its potential role as an inhibitor of ornithine decarboxylase (ODC), which would directly limit the production of putrescine and, consequently, the downstream polyamines spermidine and spermine. This positions this compound at a metabolic crossroads, where its formation can potentially downregulate the synthesis of vital polyamines by sequestering or interfering with the action of their common precursor, L-ornithine.

Key Compounds in Amino Acid and Polyamine Biosynthesis

| Compound Name | Role in the Pathway |

|---|---|

| L-Ornithine | Precursor for proline, arginine, and polyamines. drugbank.comnih.gov |

| This compound | An ornithine derivative that may indirectly regulate polyamine synthesis by competing with ornithine or inhibiting ODC. |

| Proline | An amino acid that can be synthesized from ornithine. nih.gov |

| Putrescine | The first polyamine synthesized from ornithine via ornithine decarboxylase (ODC). metwarebio.comnih.gov |

| Spermidine | A higher polyamine synthesized from putrescine. metwarebio.comresearchgate.net |

| Spermine | A higher polyamine synthesized from spermidine. metwarebio.comresearchgate.net |

Structure Activity Relationship Studies and Molecular Design

Conformational Analysis and Stereochemical Impact of Benzoyl Modification

| Compound | Rotational Barrier (ΔG298≠, kJ/mol) | Reference |

|---|---|---|

| N-benzoyl pyrrolidine | 65.2 | researchgate.net |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 | researchgate.net |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 | researchgate.net |

| N-(4-chlorobenzoyl) piperidine | 60.1 | researchgate.net |

| N-(4-methoxybenzoyl) piperidine | 57.1 | researchgate.net |

Influence of the Benzoyl Moiety on Molecular Interactions and Recognition

The benzoyl moiety is not merely a structural anchor; it actively participates in and influences molecular interactions. The aromatic ring introduces the potential for π-π stacking and C-H…π interactions, which are vital in many biological recognition processes. nih.gov Furthermore, the carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor, a feature that can be critical for binding to enzyme active sites or receptors. nih.gov

A key example of its role in molecular recognition is the interaction of N2-Benzoyl-L-ornithine with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a second benzoyl group from benzoyl-CoA to the Nδ-amino group, forming N2,N5-dibenzoyl-L-ornithine. wikipedia.org The initial recognition of this compound as a substrate is a prerequisite for this reaction, highlighting the specific role of the N2-benzoyl group in positioning the molecule within the enzyme's active site.

Rational Design of this compound Analogues

The structural and interactive properties of this compound make it a valuable scaffold for the rational design of new therapeutic agents. The design of analogues often focuses on modifying specific parts of the molecule to enhance biological activity, improve selectivity, or optimize pharmacokinetic properties. mdpi.comnih.gov The ornithine core provides a versatile platform with multiple points for modification, including the carboxyl group, the side-chain length, and the terminal amino group, while the benzoyl group can be substituted to fine-tune electronic and steric properties. nih.govscielo.org.mx

For example, the development of inhibitors for protein arginine deiminases (PADs) has utilized ornithine-based scaffolds. In one study, modifications to the benzoyl group of an Nα-benzoyl-ornithine derivative, specifically the introduction of an ortho-carboxylate, led to a 10-fold increase in inhibitory potency against PAD4. nih.gov This demonstrates a successful rational design strategy where modifying the benzoyl moiety enhances interaction with the target enzyme.

Molecular docking simulations are employed to predict the binding modes and affinities of designed analogues within the active sites of target proteins. researchgate.netrjptonline.org This in silico screening allows for the prioritization of compounds for synthesis and biological testing. For instance, docking studies on N-benzoyl amino acid derivatives have been used to predict interactions with fungal chitinase (B1577495) and human ROS1 kinase, correlating binding energies with observed biological activity. scielo.org.mxrjptonline.org Furthermore, molecular dynamics (MD) simulations can assess the stability of these predicted binding poses over time, providing a more dynamic picture of the ligand-receptor interaction. nih.gov

The principles of supramolecular chemistry, particularly the synthon approach, provide a powerful framework for designing ligands based on an understanding of non-covalent interactions. nih.gov Synthons are structural units within molecules that can form reliable and predictable intermolecular interactions, such as hydrogen bonds or π-stacking. researchgate.netnih.gov

Analysis of crystal structures of ornithine derivatives reveals a hierarchy of these interactions that dictate the crystal packing and are analogous to interactions in a ligand-protein complex. The primary interactions are often strong hydrogen bonds, such as those involving the carboxylate and protonated amino groups. nih.gov The benzoyl group contributes significantly to the supramolecular assembly through weaker interactions, including C-H…π and π-π stacking. nih.gov In some ornithine derivatives, rare C=O…π interactions involving the benzoyl carbonyl group have been identified, further expanding the library of potential synthons. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. nih.govdntb.gov.ua For benzoylated ornithine derivatives, this analysis shows that crystal packing is typically stabilized by a combination of H···H, O···H, and C···H interactions, with π-π stacking also playing a role. researchgate.netnih.gov By understanding this synthon hierarchy, chemists can design analogues of this compound with specific, predictable interaction patterns to optimize binding to a biological target. nih.gov

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| O-H···O / N-H···O | Classical hydrogen bonds involving carboxyl and amide groups. | Primary structure-directing forces in crystal packing and receptor binding. | nih.gov |

| π-π Stacking | Interaction between aromatic benzoyl rings. | Stabilizes folded conformations and contributes to binding in aromatic-rich pockets. | nih.gov |

| C-H…π | Hydrogen on an aliphatic or aromatic carbon interacting with the benzoyl π-system. | Contributes to the specificity and stability of molecular recognition. | nih.gov |

| C=O…π | Rare interaction between the benzoyl carbonyl oxygen and a π-system. | Provides an additional, specific interaction for ligand design. | nih.gov |

Advanced Analytical Techniques for N2 Benzoyl L Ornithine and Metabolites

Chromatographic Separations and Detection Systems

Chromatographic techniques are fundamental for the separation of N2-Benzoyl-L-ornithine from complex biological samples prior to detection and quantification. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most powerful and widely used methods in this context.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related amino acid derivatives. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, typically employing a C18 column. The benzoyl group in this compound enhances its hydrophobicity, allowing for good retention and separation on nonpolar stationary phases.

A common approach involves using a C18 column (e.g., 250 × 4.6 mm) with a gradient elution system. This system often consists of an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (B52724). The gradient, which involves increasing the proportion of the organic solvent over time, allows for the efficient elution of compounds with varying polarities. For instance, a gradient of 20–100% acetonitrile can be used, with typical retention times for this compound falling in the range of 12–14 minutes.

Detection in HPLC analysis of this compound is often achieved using a UV detector. The benzoyl group provides a strong chromophore, allowing for sensitive detection at a wavelength of 254 nm. For compounds lacking a suitable chromophore, pre- or post-column derivatization can be employed to introduce a UV-active or fluorescent tag. shimadzu.comjasco-global.com

A new HPLC method has been developed for the determination of malondialdehyde (MDA) which involves its reaction with alpha-N-benzoyl-L-arginine ethyl ester to form alpha-N-benzoyl-delta-N-(2-pyrimidinyl)-L-ornithine ethyl ester. This derivative is hydrophobic enough for specific determination using a reversed-phase C18 column, with a detection limit of 1 pmol. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Typical Value | Source |

| Column | Reversed-phase C18 (250 × 4.6 mm) | |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | |

| Mobile Phase B | Acetonitrile | |

| Gradient | 20–100% Acetonitrile | |

| Detection | UV at 254 nm | |

| Retention Time | 12–14 minutes |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

For enhanced sensitivity and selectivity, particularly in complex biological matrices, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has become an indispensable tool. This technique combines the high-resolution separation power of UHPLC with the specific and sensitive detection capabilities of tandem mass spectrometry.

In the analysis of this compound and its metabolites, UHPLC-MS/MS allows for the simultaneous quantification of multiple analytes in a single run. The use of smaller particle size columns in UHPLC (typically <2 µm) results in faster analysis times and improved peak resolution compared to conventional HPLC.

A widely targeted metabolomic assay using HPLC-MS/MS with benzoyl chloride labeling has been developed for 70 neurologically relevant compounds, including amino acids and their metabolites. nih.gov This method demonstrates the utility of benzoylation for robust monitoring of multiple analytes in diverse biological matrices with low limits of detection (below 10 nM for most compounds). nih.gov The total analysis time per sample is approximately 33 minutes, which can be reduced to 14 minutes with higher flow rate HPLC systems. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are vital for the structural elucidation and confirmation of this compound and its derivatives. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this purpose.

Mass Spectrometry (MS) in Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in verifying the molecular weight of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, providing the molecular ion peak. For this compound (C₁₂H₁₆N₂O₃), the calculated m/z for the protonated molecule [M+H]⁺ is 237.1234.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and can be used for definitive identification. For benzoylated compounds, a characteristic fragment ion with an m/z of 105, corresponding to the benzoyl group, is often observed. nih.gov This fragmentation data is crucial for developing selective and sensitive quantitative methods, such as multiple reaction monitoring (MRM) in UHPLC-MS/MS analysis. protocols.io

The detection of benzoylated polyamines by HPLC/Q-TOF MS has enabled the determination of very low concentrations of these compounds in biological fluids like urine. frontiersin.org

Advanced Spectroscopic Methods (e.g., NMR, IR, CD) in this compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. ¹H-NMR and ¹³C-NMR are used to determine the connectivity of atoms within the this compound molecule. In ¹H-NMR, the chemical shifts of the aromatic protons of the benzoyl group typically appear in the range of 7.4–7.6 ppm, confirming the presence of this moiety. The specific positions and splitting patterns of the protons on the ornithine backbone provide detailed information about the molecule's structure.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as the C=O stretching of the carboxylic acid and the aromatic C-H and C=C vibrations of the benzoyl group. The N-H stretch for a secondary amine typically appears in the region of 3320-3280 cm⁻¹. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. wikipedia.org As this compound is a chiral molecule (due to the L-ornithine moiety), CD spectroscopy can be used to study its stereochemical properties and conformational changes upon interaction with other molecules. The conversion of chiral L-ornithine to achiral putrescine by ornithine decarboxylase can be monitored using CD, as L-ornithine shows a positive signal at 201 nm which disappears during the reaction. frontiersin.org

Table 2: Spectroscopic Data for this compound

| Technique | Key Feature | Typical Value/Observation | Source |

| Mass Spectrometry (ESI-MS) | Protonated Molecular Ion [M+H]⁺ | m/z 237.1234 | |

| ¹H-NMR | Aromatic Protons (Benzoyl) | δ 7.4–7.6 ppm | |

| IR Spectroscopy | N-H Stretch (Secondary Amide) | ~3320-3280 cm⁻¹ | spectroscopyonline.com |

| Circular Dichroism (CD) | Signal for L-ornithine moiety | Positive signal at 201 nm | frontiersin.org |

Pre-Column and Post-Column Derivatization Strategies in Bioanalysis

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, such as its volatility, chromatographic retention, or detectability. In the bioanalysis of amino acids like ornithine and its derivatives, both pre-column and post-column derivatization strategies are employed.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the HPLC column. shimadzu.comjasco-global.com This approach is widely used because it can be automated, is compatible with reversed-phase HPLC, and offers high sensitivity, especially when using fluorescent derivatizing agents. shimadzu.comlcms.cz Common reagents for derivatizing the amino groups of amino acids include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and dansyl chloride. shimadzu.comlcms.cz Benzoyl chloride is also a valuable pre-column derivatization reagent that improves the retention of polar compounds on reversed-phase columns and enhances their ionization efficiency in mass spectrometry. nih.govnih.gov The benzoylation reaction is rapid and can be performed under mild conditions. nih.govscribd.com

Post-column derivatization involves reacting the analyte with a derivatizing agent after it has been separated on the HPLC column but before it reaches the detector. shimadzu.comactascientific.com This method is known for its excellent reproducibility and is less susceptible to interference from the sample matrix because the separation occurs before the reaction. shimadzu.compickeringlabs.com A classic example is the use of ninhydrin, which reacts with amino acids to produce a colored product that can be detected by a visible light detector. aurigaresearch.comtandfonline.com Another common post-column reagent is OPA, which forms highly fluorescent derivatives with primary amines. tandfonline.com Ion-exchange chromatography is often the separation method of choice for post-column derivatization of amino acids. pickeringlabs.com

Table 3: Comparison of Pre- and Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization | Source |

| Reaction Timing | Before chromatographic separation | After chromatographic separation | shimadzu.comshimadzu.com |

| Advantages | High sensitivity, compatible with RP-HPLC, can be automated | Excellent reproducibility, less matrix interference, robust | shimadzu.comlcms.czshimadzu.compickeringlabs.com |

| Disadvantages | Potential for multiple derivative products, reagent peaks may interfere | More complex instrument setup, limited choice of reagents | shimadzu.comnih.gov |

| Common Reagents | OPA, FMOC, Dansyl Chloride, Benzoyl Chloride | Ninhydrin, OPA | shimadzu.comnih.govlcms.czaurigaresearch.comtandfonline.com |

Pre Clinical and Mechanistic Research on Biological Activities

Investigations into Antineoplastic Mechanisms of N2-Benzoyl-L-ornithine Derivatives

Derivatives of this compound have been the subject of research for their potential as anticancer agents. Studies have indicated that these compounds can impact the viability of various cancer cell lines, suggesting a potential role in curbing tumor proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HepG-2 (hepatocellular carcinoma). The proposed mechanisms often involve the inhibition of key enzymes essential for cancer cell growth and survival.

One of the primary targets of these derivatives is ornithine decarboxylase (ODC), a crucial enzyme in the biosynthesis of polyamines. aacrjournals.org Polyamines are vital for cell growth and differentiation, and their elevated levels are often associated with cancer. By inhibiting ODC, this compound derivatives could potentially disrupt polyamine metabolism, thereby hindering cancer cell proliferation. For example, N-ω-chloroacetyl-L-ornithine, a competitive inhibitor of ODC, has been shown to induce selective growth inhibition and cytotoxicity in human cancer cells while having minimal effect on normal cells. researchgate.net This compound exhibited effective concentrations for 50% inhibition (EC50) at 72 hours of 15.8 µM for HeLa cells, 17.5 µM for MCF-7 cells, and 10.1 µM for HepG2 cells. researchgate.net

Furthermore, research has focused on developing second-generation protein arginine deiminase (PAD) inhibitors with improved potency and selectivity for cancer therapy. acs.orgnih.gov PADs are a family of enzymes that catalyze the post-translational modification of proteins called citrullination, a process implicated in various diseases, including cancer. nih.govaai.org Derivatives such as N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) have been identified as PAD inactivators with significantly improved potency. acs.org These compounds have been shown to work synergistically with existing chemotherapy drugs like doxorubicin (B1662922) to enhance the killing of cancer cells. nih.gov

| Compound Name | Cancer Cell Line | Observed Effect | Source |

| This compound derivatives | HL-60 (promyelocytic leukemia), HepG-2 (hepatocellular carcinoma) | Reduced cell viability, cytotoxicity | |

| N-ω-chloroacetyl-L-ornithine | HeLa, MCF-7, HepG2 | Selective growth inhibition and cytotoxicity | researchgate.net |

| o-F-amidine and o-Cl-amidine | HL-60 | Synergistic killing with doxorubicin | nih.gov |

Anti-Inflammatory Pathway Modulation by Ornithine Derivatives

Ornithine derivatives have demonstrated the ability to modulate inflammatory pathways, primarily through the inhibition of protein arginine deiminases (PADs). nih.govaai.orgnih.gov A notable derivative, N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (Cl-amidine), a pan-PAD inhibitor, has been shown to reduce the severity of murine collagen-induced arthritis, a model for rheumatoid arthritis. nih.govaai.orgnih.gov The mechanism of action is believed to be the reduction of citrullination of synovial proteins, a key process in the development of inflammatory arthritis. nih.gov Treatment with Cl-amidine in mouse models resulted in a decrease in clinical disease activity by approximately 50% and significantly lower histopathology scores for synovial inflammation, pannus formation, cartilage damage, and bone damage. nih.gov

Dysregulation of the ornithine cycle has also been linked to inflammation in the context of viral infections. nih.gov In patients with severe COVID-19, a significant upregulation of the ornithine cycle was observed, which correlated with inflammatory markers. nih.gov This suggests that the metabolic pathways involving ornithine can play a role in the host's inflammatory response to infection. nih.gov Furthermore, polyamines, which are synthesized from ornithine, have been shown to inhibit the expression of multiple proinflammatory cytokines, including IL-1β, IL-6, and TNF-α. frontiersin.org This indicates that modulation of ornithine metabolism could be a potential therapeutic strategy for conditions characterized by a cytokine storm. frontiersin.org

| Ornithine Derivative | Model/Condition | Key Finding | Source |

| Cl-amidine | Murine collagen-induced arthritis | Reduced clinical disease activity and joint destruction | nih.govnih.gov |

| Ornithine | Severe COVID-19 | Dysregulation of ornithine cycle correlated with inflammation | nih.gov |

| Polyamines (derived from ornithine) | EV71-infected THP1 cells | Inhibited expression of proinflammatory cytokines | frontiersin.org |

Antimicrobial and Antiviral Efficacy Studies of Benzoylated Ornithine Compounds

Research into the antimicrobial and antiviral properties of benzoylated ornithine compounds has shown promising results, particularly in the context of viral infections. One such compound, N-ω-Chloroacetyl-L-ornithine, which acts as a competitive inhibitor of ornithine decarboxylase (ODC), has demonstrated antiviral activity against the Chikungunya virus (CHIKV) in vitro. preprints.orgresearchgate.net The mechanism of this antiviral effect is attributed to the depletion of intracellular polyamines, which are essential for viral replication. preprints.orgresearchgate.net The study showed that N-ω-Chloroacetyl-L-ornithine inhibited CHIKV replication in a dose-dependent manner in both Vero and C6/36 cell lines. preprints.org

In addition to direct antiviral effects, inhibitors of PADs, which include benzoylated ornithine derivatives, have been identified as having broad-spectrum antiviral activity against human beta-coronaviruses, including HCoV-OC43 and SARS-CoV-2. nih.gov These host-targeting antivirals act on host-cell factors that are essential for viral replication. nih.gov The PAD inhibitor Cl-amidine and a more potent derivative, BB-Cl-amidine, were shown to have significant inhibitory activity against HCoV-OC43, with IC50 values of 34.76 μM and 0.54 μM, respectively. nih.gov This suggests that targeting PADs could be a viable strategy for developing broad-spectrum antiviral therapies. nih.gov

| Compound | Virus | Cell Line | Key Finding | Source |

| N-ω-Chloroacetyl-L-ornithine | Chikungunya virus (CHIKV) | Vero, C6/36 | Dose-dependent inhibition of viral replication | preprints.orgresearchgate.net |

| Cl-amidine | Human beta-coronavirus (HCoV-OC43) | MRC-5 | Inhibitory activity with an IC50 of 34.76 μM | nih.gov |

| BB-Cl-amidine | Human beta-coronavirus (HCoV-OC43) | MRC-5 | Potent inhibitory activity with an IC50 of 0.54 μM | nih.gov |

Immunomodulatory and Wound-Healing Effects in Pre-Clinical Models

Ornithine and its derivatives have been shown to possess immunomodulatory and wound-healing properties in pre-clinical studies. drugbank.comcreative-proteomics.comnih.govnih.gov L-Ornithine plays a crucial role in the synthesis of polyamines, which are essential for lymphocyte proliferation and macrophage activation, key components of the immune response. creative-proteomics.com Ornithine alpha-ketoglutarate (B1197944) (OKG), a salt of ornithine, has demonstrated immunomodulating properties in burned rats by counteracting the thymic involution that occurs after a burn injury. nih.gov This effect is believed to be due to the in vivo generation of arginine and glutamine from OKG, which are essential for activated immune cells. nih.gov

In terms of wound healing, supplemental ornithine has been shown to enhance wound breaking strength and collagen deposition in mice. nih.gov This effect was observed to be independent of the inducible nitric oxide synthase (iNOS) pathway, suggesting an alternative mechanism of action. nih.gov The enhancement of wound healing was accompanied by increased levels of proline and ornithine in the wound fluid. nih.gov Benzoyl peroxide, while not a direct ornithine derivative, has also been studied for its effects on wound healing, with a 20% suspension in a lotion base shown to significantly increase the rate of reepithelialization in pigs. nih.gov

| Compound | Model | Effect | Mechanism/Observation | Source |

| Ornithine alpha-ketoglutarate (OKG) | Burned rats | Immunomodulation | Counteracted thymic involution | nih.gov |

| Ornithine | Mice | Enhanced wound healing | Increased wound breaking strength and collagen deposition | nih.gov |

| Benzoyl peroxide (20% lotion) | Pigs | Accelerated reepithelialization | 33% increase in reepithelialization rate over seven days | nih.gov |

Effects on Specific Cellular and Molecular Targets (beyond enzymes)

Beyond direct enzyme inhibition, this compound and its derivatives exert their biological effects by influencing specific cellular and molecular targets. A key molecular process affected by these compounds is protein citrullination, which is the post-translational conversion of arginine residues to citrulline. nih.govaai.org This process is catalyzed by PAD enzymes and is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis. nih.govaai.org The derivative Cl-amidine, by inhibiting PADs, reduces the levels of citrullinated proteins in the synovium, thereby mitigating the autoimmune response and subsequent inflammation. nih.gov

Furthermore, the modulation of polyamine metabolism represents a significant cellular effect of ornithine derivatives. creative-proteomics.com Polyamines, such as putrescine, spermidine (B129725), and spermine, are synthesized from ornithine and are critical for a wide range of cellular processes, including cell proliferation, differentiation, and gene expression. creative-proteomics.com By inhibiting ODC, the rate-limiting enzyme in polyamine synthesis, ornithine derivatives can disrupt these fundamental cellular activities, which is particularly relevant in the context of cancer therapy. aacrjournals.org The regulation of polyamine levels also has implications for the immune response, with polyamines influencing the function of immune cells like lymphocytes and macrophages. creative-proteomics.com

| Compound/Derivative Class | Cellular/Molecular Target | Biological Effect | Source |

| Cl-amidine | Citrullinated proteins | Reduction of protein citrullination | nih.govaai.org |

| ODC inhibitors (e.g., N-ω-chloroacetyl-L-ornithine) | Polyamine metabolism | Disruption of cell proliferation and differentiation | aacrjournals.orgcreative-proteomics.com |

Future Directions and Emerging Research Avenues

Development of Next-Generation N2-Benzoyl-L-ornithine Derivatives for Targeted Research

The core structure of this compound serves as a valuable scaffold for the synthesis of next-generation derivatives with enhanced biological activity and specificity. Research efforts have been particularly focused on modifying the parent compound to create potent and selective inhibitors for specific enzymes, such as the Protein Arginine Deiminases (PADs), which are implicated in various diseases including cancer and autoimmune disorders. nih.govnih.gov

The development of these derivatives often involves a structure-activity relationship (SAR) approach to improve potency and selectivity. nih.gov For instance, the incorporation of a carboxylate group ortho to the backbone amide of this compound analogues has led to second-generation PAD inactivators with significantly improved potency (up to 65-fold) and selectivity (up to 25-fold). nih.govnih.gov Another strategy involves replacing the N-terminal benzoyl group with a biphenyl (B1667301) benzoyl moiety to increase the hydrophobicity of the compound, potentially enhancing cellular uptake. acs.org

Furthermore, the synthesis of derivatives such as Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine has been explored for their inhibitory properties against enzymes involved in metabolic processes, with potential applications in antifolate drug development. The goal of these synthetic endeavors is to generate versatile chemical probes for studying enzyme function and to develop novel therapeutic candidates. nih.govnih.gov Ornithine derivatives are now considered a promising class of multi-targeting ligands for innovative therapeutics. mdpi.comresearchgate.net

Table 1: Examples of Next-Generation this compound Derivatives and Their Research Focus

| Derivative Name | Modification from Parent Compound | Research Focus | Key Findings |

|---|---|---|---|

| N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide (o-F-amidine) | Incorporation of a carboxylate group ortho to the backbone amide; modification of the side chain. | Potent and selective PAD inhibitor. nih.govnih.gov | Up to 65-fold improved potency and 25-fold improved selectivity as a PAD inactivator. nih.govnih.gov |

| N-α-(2-carboxyl)benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide (o-Cl-amidine) | Incorporation of a carboxylate group ortho to the backbone amide; modification of the side chain. | Potent and selective PAD inhibitor. nih.govnih.gov | Shows enhanced potency in cellulo compared to first-generation inhibitors. nih.govnih.gov |

| Biphenyl benzoyl ornithine derivatives | Replacement of the N-terminal benzoyl group with a biphenyl benzoyl moiety. | Enhanced cellular uptake and PAD inhibition. acs.org | Increased hydrophobicity is hypothesized to improve cellular permeability. acs.org |

| N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine | Addition of a second benzoyl group and a hydroxymethyl group. | Potential new drug candidate with multi-targeting capabilities. mdpi.comresearchgate.net | In silico predictions show favorable ADME properties and low toxicity. mdpi.comresearchgate.net |

Integration with Omics Technologies for Systems-Level Understanding of this compound Metabolism and Function

A systems-level understanding of how this compound is metabolized and exerts its function within a biological system is crucial for harnessing its full potential. The integration of "omics" technologies—such as metabolomics, transcriptomics, and proteomics—offers a powerful approach to achieve this. nih.gov While specific multi-omics studies on this compound are not yet prevalent, the framework for such research is well-established based on studies of related compounds and metabolic pathways. nih.govresearchgate.net

L-ornithine, the precursor to this compound, is a key intermediate in several metabolic pathways, most notably the urea (B33335) cycle, which is essential for nitrogen metabolism. creative-proteomics.comresearchgate.net Omics technologies can be employed to trace the metabolic fate of this compound and identify the proteins and genes that are affected by its presence.

Metabolomics can be used to identify and quantify this compound and its downstream metabolites in biological samples, providing a direct snapshot of its metabolic impact. nih.gov

Transcriptomics can reveal changes in gene expression in response to this compound, identifying the signaling pathways and cellular processes it modulates. nih.gov

Proteomics can identify the protein targets with which this compound or its derivatives interact, such as the enzyme ornithine N-benzoyltransferase.

The integration of these omics datasets can elucidate the complete mechanism of action, from molecular interaction to phenotypic outcome, providing a holistic view of the compound's biological role. nih.govresearchgate.net

Table 2: Hypothetical Multi-Omics Workflow for Studying this compound

| Omics Technology | Objective | Experimental Approach | Expected Outcome |

|---|---|---|---|

| Metabolomics | To identify and quantify metabolic products of this compound. | LC-MS/MS analysis of cells or tissues treated with labeled this compound. | A map of the metabolic pathway, identifying key intermediates and end-products. nih.gov |

| Transcriptomics | To determine the effect of this compound on global gene expression. | RNA-Seq analysis of treated vs. untreated cells. | Identification of differentially expressed genes and affected biological pathways. nih.gov |

| Proteomics | To identify protein binding partners and changes in protein abundance. | Affinity purification-mass spectrometry (AP-MS) using a tagged derivative; quantitative proteomics (e.g., SILAC). | Discovery of direct protein targets and downstream effects on the proteome. |

| Integrative Analysis | To build a systems-level model of this compound function. | Computational integration of metabolomic, transcriptomic, and proteomic datasets. | A comprehensive model linking the compound to metabolic and signaling networks. researchgate.net |

Novel Applications in Chemical Biology and Biotechnology Research

The unique chemical properties of this compound and its derivatives make them valuable tools for a range of applications in chemical biology and biotechnology.

In chemical biology, these compounds serve as versatile chemical probes to investigate biological processes. nih.gov For example, the development of highly potent and selective inhibitors derived from this compound has provided researchers with tools to dissect the specific roles of different PAD isozymes in health and disease. nih.govnih.gov These probes can help elucidate the function of these enzymes in post-translational modifications, gene transcription, and cellular differentiation. nih.gov

In biotechnology and pharmaceutical development, this compound is utilized as a key building block in peptide synthesis. chemimpex.com Its structure allows for the introduction of a benzoyl group, which can enhance the stability and solubility of synthetic peptides, crucial properties for creating effective therapeutic agents. chemimpex.com Furthermore, the enzymatic pathways involved in the modification of ornithine are being explored for biosynthetic applications. For example, understanding the enzymes that tailor ornithine, such as those in the biosynthesis of the siderophore vicibactin, can be leveraged for biotechnological production of complex molecules. acs.orgnih.gov

Table 3: Applications of this compound in Chemical Biology and Biotechnology

| Application Area | Specific Use | Description |

|---|---|---|

| Chemical Biology | Chemical Probes for Enzyme Studies | Derivatives are used as selective inhibitors to study the function of enzymes like Protein Arginine Deiminases (PADs) in cellular processes. nih.govnih.gov |

| Peptide Synthesis | Building Block for Drug Development | Serves as a foundational component in the synthesis of peptides, contributing to the stability and solubility of potential drug candidates. chemimpex.com |

| Protein Engineering | Modulating Biological Pathways | Used to create compounds that can modulate specific biological pathways, with potential applications in anti-cancer and anti-viral research. chemimpex.com |

| Biotechnology | Biocatalysis and Biosynthesis | The study of enzymes that act on ornithine derivatives can inform the development of novel biocatalytic processes for producing valuable chemicals. acs.org |

Translational Research Perspectives for this compound Analogues

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. Analogues of this compound hold significant promise in this regard, particularly in the field of drug discovery and development.

The most direct translational potential lies in the development of PAD inhibitors. nih.govnih.gov Since PAD enzymes are overactive in several human diseases, including rheumatoid arthritis, ulcerative colitis, and various cancers, the potent and selective inhibitors derived from this compound are being investigated as potential antineoplastic and anti-inflammatory agents. nih.govnih.gov

Moreover, in silico studies of novel ornithine derivatives, such as N-α,N-δ)-dibenzoyl-(α)-hydroxymethylornithine, have predicted favorable drug-likeness and ADME (absorption, distribution, metabolism, and excretion) profiles, suggesting their potential as viable drug candidates. mdpi.comresearchgate.net These computational predictions help to prioritize which analogues should be advanced into more extensive preclinical testing. The ultimate goal is to translate these promising laboratory findings into new, effective therapies for a range of complex, multigenic diseases. mdpi.comresearchgate.net

Q & A

Basic: What are the recommended synthetic strategies for preparing N2-Benzoyl-L-ornithine with high purity?

Answer:

this compound can be synthesized using stepwise protection of the α- and δ-amino groups of L-ornithine. A validated approach involves:

- Boc protection : Protect the α-amino group with tert-butoxycarbonyl (Boc) under basic conditions.

- Benzoylation : React the δ-amino group with benzoyl chloride in anhydrous dichloromethane.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

Purification via reversed-phase HPLC or flash chromatography ensures high purity (>95%). Reference synthetic protocols for similar ornithine derivatives, such as Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, provide methodological guidance .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:

Use a combination of:

- NMR spectroscopy : Confirm regioselective benzoylation (e.g., δ-amino modification via ¹H-NMR shifts at 7.4–7.6 ppm for aromatic protons).

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₅N₂O₃⁺: 259.1).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm.

For novel derivatives, elemental analysis and X-ray crystallography may supplement these methods .

Basic: What in vitro assays are suitable for assessing the biological activity of this compound?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against protein arginine deiminases (PADs) using citrullination-specific substrates (e.g., benzoyl-arginine ethyl ester).

- Cellular uptake studies : Quantify intracellular accumulation via LC-MS in macrophage or synovial cell lines.

- Cytotoxicity screening : Use MTT assays to rule off-target effects at therapeutic concentrations.

Reference studies on Cl-amidine, a structurally related PAD inhibitor, for assay optimization .

Advanced: How can conflicting data on the efficacy of this compound in different arthritis models be reconciled?

Answer:

Discrepancies between collagen-induced arthritis (CIA) and collagen Ab-induced arthritis models may arise from:

- Mechanistic specificity : CIA relies on autoantibody generation, while Ab-induced arthritis bypasses early immune activation.

- Pharmacokinetics : Tissue penetration differences (e.g., synovial vs. systemic bioavailability).

To resolve contradictions, conduct dose-response studies across models and pair with biomarker analysis (e.g., synovial citrullination levels) .

Advanced: What considerations are critical when designing in vivo studies to evaluate this compound's therapeutic potential?

Answer:

- Dosing regimen : Preclinical studies in murine CIA suggest daily administration (e.g., 10 mg/kg IP) for 5–6 weeks to observe disease-modifying effects.

- Outcome measures : Include clinical scoring (paw swelling), histopathology (cartilage erosion), and serum citrullinated protein quantification.

- Controls : Use vehicle-treated cohorts and reference inhibitors (e.g., Cl-amidine) to benchmark efficacy .

Advanced: How can researchers differentiate between on-target enzyme inhibition and off-target effects of this compound?

Answer:

- Genetic validation : Compare activity in PAD-knockout vs. wild-type cells.

- Activity-based protein profiling (ABPP) : Use probes like rhodamine-conjugated pan-PAD inhibitors to confirm target engagement.

- Rescue experiments : Co-administer excess substrate (e.g., benzoyl-arginine) to competitively reverse inhibition .

Advanced: What analytical techniques resolve discrepancies in quantifying this compound in complex biological matrices?

Answer:

- LC-MS/MS with isotope dilution : Use deuterated internal standards (e.g., this compound-d₅) to correct for matrix effects.

- Sample preparation : Deproteinize serum or synovial fluid with acetonitrile and perform solid-phase extraction.

- Validation : Ensure linearity (R² > 0.99) across expected concentration ranges (1–1000 ng/mL) .

Advanced: How to optimize the stability of this compound in aqueous solutions for long-term studies?

Answer:

- Lyophilization : Store as a lyophilized powder at -80°C.

- Buffered solutions : Use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to prevent microbial degradation.

- Stability testing : Monitor degradation via HPLC at 4°C, 25°C, and 37°C over 30 days .

Advanced: What computational methods validate the binding mode of this compound to target enzymes?

Answer:

- Molecular docking : Simulate binding to PAD2/4 active sites using AutoDock Vina.

- Molecular dynamics (MD) : Run 100-ns simulations to assess binding stability (e.g., RMSD < 2 Å).

- Mutagenesis correlation : Compare computational predictions with enzymatic activity in PAD mutants (e.g., C645A) .

Advanced: How to address batch-to-batch variability in pharmacological studies of this compound?

Answer:

- Quality control (QC) : Implement strict NMR and HPLC thresholds (e.g., ≤5% impurity).

- Standardized synthesis : Use automated reactors to minimize human error.

- Statistical adjustments : Include batch as a covariate in ANOVA models during data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.